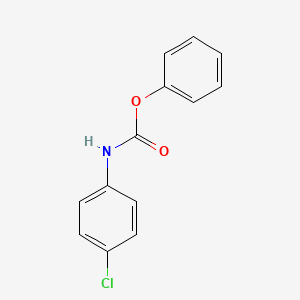

phenyl N-(4-chlorophenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-6-8-11(9-7-10)15-13(16)17-12-4-2-1-3-5-12/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHRCXDYWBPEDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866167 | |

| Record name | Phenyl (4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50882-28-5 | |

| Record name | Carbamic acid, N-(4-chlorophenyl)-, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050882285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYL N-(4-CHLOROPHENYL)CARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Material Science Applications:the Rigid Structure Conferred by the Two Phenyl Rings Suggests Potential Applications in Material Science. Analogues Could Be Designed As Monomers for the Synthesis of Novel Polycarbamates Polyurethanes with Specific Thermal or Mechanical Properties. the N H and C=o Groups in the Carbamate Linkage Offer Sites for Hydrogen Bonding, Which Could Be Exploited to Create Self Assembling Materials or Polymers with Ordered Structures.

By pursuing these research directions, the scientific community can unlock the full potential of phenyl N-(4-chlorophenyl)carbamate and its derivatives, potentially leading to the development of new and improved products in medicine, agriculture, and material science.

Environmental and Metabolic Degradation Pathways of Carbamate Compounds

Hydrolytic Degradation Mechanisms in Aqueous Environments

The stability of carbamate (B1207046) pesticides in aqueous environments is largely dictated by hydrolysis, a chemical process that involves the cleavage of chemical bonds by the addition of water.

Influence of pH on Hydrolysis Rate

The rate of hydrolysis of carbamate pesticides is significantly dependent on the pH of the aqueous solution. Generally, carbamates exhibit greater stability in acidic to neutral conditions and are more susceptible to degradation under alkaline conditions. nih.govepa.gov For substituted phenyl N-phenylcarbamates, which are structurally analogous to phenyl N-(4-chlorophenyl)carbamate, the rate of hydrolysis has been shown to be proportional to the hydroxide (B78521) ion concentration at higher pH levels. rsc.org The hydrolysis of many carbamate insecticides, such as carbaryl (B1668338) and propoxur, follows pseudo-first-order kinetics with respect to hydroxide ion concentration at a pH above 7.0 and 8.0, respectively. tandfonline.com This suggests that the ester linkage of the carbamate is the primary site of nucleophilic attack by hydroxide ions.

The mechanism of alkaline hydrolysis for N-phenylcarbamates can proceed through an E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgnih.gov This pathway involves the deprotonation of the carbamate nitrogen to form an anionic intermediate, which then eliminates the phenolate (B1203915) leaving group to form a phenyl isocyanate intermediate. This intermediate subsequently reacts with water to form carbamic acid, which is unstable and decomposes to the corresponding amine and carbon dioxide. nih.gov The pKa of the leaving group can influence whether the hydrolysis mechanism is a direct nucleophilic acyl substitution (BAc2) or the E1cB pathway. nih.gov

Table 1: General Influence of pH on Carbamate Hydrolysis

| pH Range | General Hydrolysis Rate | Predominant Mechanism (inferred for N-aryl carbamates) |

| Acidic (pH < 7) | Slow | Generally stable |

| Neutral (pH = 7) | Moderate | Slow hydrolysis |

| Alkaline (pH > 7) | Rapid | E1cB or BAc2 |

This table provides a generalized overview based on studies of various carbamate pesticides.

Identification of Hydrolysis Products

Based on the hydrolysis mechanisms of analogous N-aryl carbamates, the primary hydrolysis products of this compound are expected to be phenol (B47542), 4-chloroaniline (B138754), and carbon dioxide.

The initial cleavage of the ester linkage would yield phenol and N-(4-chlorophenyl)carbamic acid. The carbamic acid is inherently unstable and would subsequently decarboxylate to produce 4-chloroaniline and carbon dioxide.

Inferred Hydrolysis Pathway of this compound:

This compound + H₂O → Phenol + N-(4-chlorophenyl)carbamic acid N-(4-chlorophenyl)carbamic acid → 4-Chloroaniline + CO₂

Photodegradation Studies

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from sunlight. This process is a significant degradation pathway for many pesticides in the environment. ceon.rs

Mechanisms of Photolytic Cleavage

The photodegradation of carbamate pesticides can occur through direct photolysis, where the pesticide molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment. frontiersin.org The primary mechanism often involves the cleavage of the carbamate group. dss.go.th For some N-arylcarbamates, the photo-Fries rearrangement is a known photochemical reaction. acs.org

In the case of carbofuran, another carbamate pesticide, photodecomposition involves the cleavage of the carbamate group to form a carbamic acid and a phenolic derivative. dss.go.th The phenolic product can then undergo further photochemical reactions. dss.go.th Studies on other carbamates like pirimicarb (B1678450) have shown that photooxidation can also be a predominant pathway, leading to the formation of N-formylated and N-demethylated products while keeping the carbamate moiety intact, though photomineralization can also occur. nih.gov

Identification of Photodegradation Products

Given the structure of this compound, the expected primary photodegradation products would result from the cleavage of the ester and amide bonds within the carbamate linkage. This would likely lead to the formation of phenol and 4-chlorophenyl isocyanate, or their subsequent reaction products. Further degradation of these primary products could lead to the formation of hydroxylated derivatives and other smaller organic molecules.

Table 2: Potential Photodegradation Products of this compound (Inferred)

| Potential Primary Products | Potential Secondary Products |

| Phenol | Hydroxylated phenols |

| 4-Chloroaniline | Oxidized aniline (B41778) derivatives |

| Phenyl isocyanate | |

| 4-Chlorophenyl isocyanate |

This table is speculative and based on the photodegradation pathways of other carbamate pesticides.

Microbial Degradation and Bioremediation Approaches

Microbial degradation is a key process in the removal of carbamate pesticides from soil and water environments. nih.govresearchgate.netbohrium.com A wide variety of bacteria and fungi have been identified that can degrade carbamates, often utilizing them as a source of carbon and nitrogen. nih.govnih.gov

The primary enzymatic step in the microbial degradation of many carbamates is the hydrolysis of the carbamate linkage by a class of enzymes known as carbamate hydrolases or carbaryl hydrolases. nih.govuth.gr This enzymatic hydrolysis is analogous to chemical hydrolysis and results in the formation of the corresponding alcohol (phenol in this case) and carbamic acid, which then breaks down to an amine and carbon dioxide.

For chlorophenyl-substituted carbamates like isopropyl-N-3-chlorophenylcarbamate (CIPC), microbial degradation has been shown to produce 3-chloroaniline. nih.gov Bacterial strains capable of degrading CIPC include species of Pseudomonas, Flavobacterium, Agrobacterium, and Achromobacter. nih.gov These microorganisms can utilize the carbamate as a sole source of carbon. nih.gov

Bioremediation strategies for carbamate-contaminated environments often involve the use of these specific microbial strains or consortia. The efficiency of bioremediation can be influenced by various environmental factors, including soil type, pH, temperature, and the presence of other nutrients. researchgate.net

Table 3: Genera of Microorganisms Known to Degrade Carbamate Pesticides

| Microorganism Genus |

| Pseudomonas |

| Flavobacterium |

| Agrobacterium |

| Achromobacter |

| Arthrobacter |

This table lists genera that have been shown to degrade various carbamate pesticides and could potentially be involved in the degradation of this compound.

Enzymatic Pathways of Carbamate Biodegradation

The primary and most crucial step in the biodegradation of many carbamate pesticides is the hydrolysis of the carbamate linkage. upm.edu.myresearchgate.net This initial cleavage is catalyzed by a class of enzymes known as carbamate hydrolases, which often belong to the broader families of carboxylesterases or amidases. nih.govnih.gov The enzymatic hydrolysis of the ester bond in a compound like this compound is anticipated to yield phenol and N-(4-chlorophenyl)carbamic acid. The latter is unstable and would likely decompose to 4-chloroaniline and carbon dioxide.

While direct enzymatic studies on this compound are not extensively documented, the degradation of structurally similar phenylurea herbicides, such as diuron (B1670789) [N-(3,4-dichlorophenyl)-N,N-dimethylurea], follows a comparable initial pattern of N-demethylation followed by hydrolysis to produce 3,4-dichloroaniline (B118046). researchgate.netfrontiersin.orgmksu.ac.ke Similarly, an enzyme from a Pseudomonas species has been shown to hydrolyze isopropyl N-(3-chlorophenyl) carbamate, liberating 3-chloroaniline. nih.gov This suggests a common hydrolytic mechanism for the breakdown of the carbamate or urea (B33335) linkage.

Subsequent to the initial hydrolysis, the resulting aromatic intermediates, phenol and 4-chloroaniline, are further degraded. The microbial degradation of phenol is well-characterized and typically proceeds through hydroxylation to form catechol. Catechol is a central intermediate that can then be cleaved via two main pathways: the ortho-cleavage pathway or the meta-cleavage pathway, leading to intermediates that can enter the tricarboxylic acid (TCA) cycle. The degradation of 4-chloroaniline also involves its conversion to a chlorocatechol, which is then subjected to ring cleavage.

Identification and Characterization of Microbial Degraders

A diverse range of microorganisms capable of degrading carbamate pesticides and their aromatic constituents have been isolated from soil and aquatic environments. While specific degraders of this compound have not been explicitly identified in the available literature, numerous studies have characterized microbes that degrade analogous compounds.

Bacterial species from the genera Pseudomonas, Bacillus, Arthrobacter, Acinetobacter, Vagococcus, and Burkholderia have been shown to degrade various carbamate and phenylurea herbicides. researchgate.netnih.gov For instance, a Pseudomonas putida strain was found to degrade both organophosphate and carbamate pesticides like oxamyl (B33474) and carbofuran. nih.gov Furthermore, Bacillus sphaericus has been identified as capable of hydrolyzing the phenylurea herbicide linuron. nih.gov

The degradation of the anticipated hydrolysis product, 4-chloroaniline, has been observed in strains of Acinetobacter, Pseudomonas, and Delftia. The degradation of diuron has been demonstrated by species of Bacillus, Vagococcus, and Burkholderia. researchgate.net Fungal genera such as Aspergillus, Pycnoporus, Pluteus, Trametes, Neurospora, Cunninghamella, and Mortierella have also been implicated in the degradation of diuron. frontiersin.org It is highly probable that microorganisms from these genera would also be capable of degrading this compound, given their demonstrated enzymatic machinery for breaking down similar chemical structures.

Microorganisms Involved in the Degradation of Carbamate and Related Compounds

| Microorganism Genus/Species | Compound(s) Degraded | Reference |

|---|---|---|

| Pseudomonas putida | Fenamiphos, Oxamyl, Carbofuran | nih.gov |

| Acinetobacter rhizosphaerae | Fenamiphos | nih.gov |

| Bacillus cereus | Diuron | researchgate.net |

| Vagococcus fluvialis | Diuron | researchgate.net |

| Burkholderia ambifaria | Diuron | researchgate.net |

| Arthrobacter globiformis | Diuron, Linuron, Monolinuron, Metoxuron, Isoproturon | oup.com |

| Sphingomonas sp. | Isoproturon | oup.com |

| Fungal Genera (e.g., Aspergillus, Trametes) | Diuron, Isoproturon, Linuron | frontiersin.orgoup.com |

Genetic Basis of Carbamate Degradation in Microorganisms

The genetic basis for carbamate degradation has been elucidated for several compounds, with specific genes encoding the key hydrolytic enzymes being identified. While genes for this compound degradation are not specifically reported, the genes responsible for the breakdown of other carbamates provide a strong model.

Several carbamate hydrolase genes have been cloned and characterized, including mcd (methylcarbamate degradation), cehA (carbofuran esterase hydrolysis), cahA (carbaryl hydrolase), and mcbA (methylcarbamate hydrolase). nih.gov These genes encode enzymes that initiate the degradation cascade by cleaving the carbamate bond. For phenylurea herbicides like diuron, a number of hydrolase genes have been identified, such as puhA, puhB, libA, hylA, phh, mhh, and lahB. frontiersin.org These genes are often located on plasmids, which facilitates their horizontal transfer among soil microbial populations and contributes to the adaptation of microbial communities to pesticide exposure.

The subsequent degradation of aromatic intermediates is also under genetic control. For instance, the genes for catechol 2,3-dioxygenase, a key enzyme in the meta-cleavage pathway of aromatic rings, are well-studied in many Pseudomonas species. The genetic determinants for the degradation of chlorinated aromatic compounds often involve gene clusters that encode a series of enzymes for hydroxylation, ring cleavage, and further metabolism.

Metabolic Fate in Biological Systems (In Vitro Studies)

In vitro studies using biological systems, such as liver microsomes, are crucial for understanding the metabolic fate of xenobiotics like this compound in mammals. These studies help to identify the primary metabolic organs, the enzymes involved, and the resulting metabolites.

Enzymatic Metabolism (e.g., by Esterases)

In mammalian systems, the liver is the primary site for the metabolism of carbamates. nih.gov The initial and most significant metabolic step is the enzymatic hydrolysis of the ester linkage, a reaction catalyzed by carboxylesterases present in liver microsomes. For this compound, this hydrolysis would lead to the formation of phenol and N-(4-chlorophenyl)carbamic acid, which, as previously mentioned, would likely break down into 4-chloroaniline and carbon dioxide.

In addition to hydrolysis, oxidative metabolism mediated by cytochrome P450 (CYP450) enzymes in the liver can also occur. nih.gov For other carbamates, this can involve hydroxylation of the aromatic ring or the alkyl side chains. For instance, in vitro metabolism of 4-chlorobiphenyl (B17849) by rat liver microsomes results in the formation of hydroxylated metabolites. nih.gov It is plausible that this compound could undergo similar oxidative transformations, leading to hydroxylated derivatives of the phenyl or chlorophenyl ring.

Studies with other carbamates have shown that after the initial hydrolysis or oxidation, the resulting metabolites can undergo further conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate their excretion. nih.gov

Identification of Metabolites

Based on the known metabolic pathways of structurally related carbamates and their constituent aromatic rings, the following metabolites can be predicted from the in vitro metabolism of this compound:

Phenol : A direct product of the hydrolysis of the ester bond.

4-Chloroaniline : Formed from the breakdown of the unstable N-(4-chlorophenyl)carbamic acid intermediate.

Hydroxylated derivatives : Resulting from the action of cytochrome P450 enzymes on the phenyl or 4-chlorophenyl ring. This could include compounds like 4-chlorophenyl-N-(hydroxyphenyl)carbamate or phenyl-N-(4-chloro-hydroxyphenyl)carbamate.

Conjugates : Products of phase II metabolism, where the primary metabolites (e.g., phenol, hydroxylated derivatives) are conjugated with molecules like glucuronic acid or sulfate (B86663) to enhance their elimination.

In vitro studies on the metabolism of the phenylurea herbicide diuron have identified N-(3,4-dichlorophenyl)-N-methylurea and 3,4-dichloroaniline as major metabolites in microbial cultures. researchgate.netmksu.ac.ke The degradation of the herbicide propham (B1679637) by a microbial aryl acylamidase also results in the corresponding aniline derivative. nih.gov These findings support the proposed metabolic pathway for this compound, where hydrolysis to form 4-chloroaniline is a key step.

Predicted Metabolites of this compound

| Metabolite | Formation Pathway |

|---|---|

| Phenol | Hydrolysis of the ester linkage |

| 4-Chloroaniline | Decomposition of N-(4-chlorophenyl)carbamic acid following hydrolysis |

| Hydroxylated this compound | Cytochrome P450-mediated oxidation of the aromatic rings |

| Glucuronide or Sulfate Conjugates | Phase II conjugation of hydroxylated metabolites |

Conclusion and Future Perspectives in Phenyl N 4 Chlorophenyl Carbamate Research

Summary of Key Research Findings

Research into phenyl N-(4-chlorophenyl)carbamate and its analogues has primarily centered on their biological activities, reflecting a broader trend in the study of carbamate (B1207046) compounds. Carbamates, a class of compounds derived from carbamic acid, are recognized for their wide-ranging applications as pesticides, including insecticides, herbicides, and fungicides, in agricultural and public health sectors. nih.gov The core structure of these molecules allows for diverse substitutions, leading to a wide array of chemical properties and biological effects. researchgate.netscielo.br

While specific research directly on this compound is not extensively detailed in publicly available literature, the activities of structurally similar compounds provide significant insights. For instance, the related compound Isopropyl N-(3-chlorophenyl) carbamate (chlorpropham or CIPC) has been widely used as a selective herbicide and a potato sprout suppressant since 1951. researchgate.net The key feature of many biologically active carbamates is their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function. t3db.canih.gov This inhibition is typically reversible, as the carbamate compound temporarily binds to the enzyme's active site. t3db.canih.gov

Studies on various N-phenyl carbamates and their derivatives have explored their potential in different domains. For example, a laboratory study on N-Phenyl (ethyl carbomyl) propyl carbamate investigated its effects on nitrogen transformation in soil, finding that it could influence bacterial populations and the availability of nitrogen forms like ammonium (B1175870) and nitrate. epa.gov In the realm of medicinal chemistry, novel carbamate derivatives, such as those incorporating an 8-aza-bicyclo[3.2.1]octan-8-yl methanone (B1245722) structure, have been synthesized and evaluated for their antibacterial properties. derpharmachemica.com Such research highlights the modular nature of carbamate synthesis, where different alcohol/phenol (B47542) and isocyanate precursors can be combined to generate new molecules with potentially useful activities.

The table below summarizes the physicochemical properties of a related carbamate, providing context for the characteristics of this chemical class.

| Property | Value |

| Compound Name | 4-Chlorophenyl-N-methylcarbamate |

| Molecular Formula | C8H8ClNO2 |

| Molecular Weight | 185.61 g/mol |

| Physical State | Solid (White powder) |

| Primary Mechanism | Acetylcholinesterase (AChE) inhibitor |

| Data sourced from PubChem and T3DB databases. t3db.canih.gov |

Challenges and Opportunities in Carbamate Research

The field of carbamate research is marked by both significant challenges and promising opportunities. A primary challenge is managing the environmental and health impacts of these compounds. scielo.br The very biological activity that makes carbamates effective as pesticides also poses risks to non-target organisms, including humans. nih.govresearchgate.net Overuse in agriculture can lead to environmental contamination of soil and water. scielo.br Furthermore, the breakdown products of some carbamates can also be toxic; for example, the degradation of chlorpropham (B1668850) can yield 3-chloroaniline, a compound of toxicological concern. researchgate.net

Another challenge lies in the chemical stability of the carbamate linkage. While generally stable, carbamates can be susceptible to hydrolysis, especially under alkaline or slightly acidic conditions, which can limit their shelf-life and effectiveness in certain applications. researchgate.netmdpi.com For researchers, developing analytical methods to detect low concentrations of carbamate pesticides and their metabolites in environmental or biological samples remains a persistent task. scielo.br

Despite these challenges, numerous opportunities exist. The inherent stability and membrane-permeability of the carbamate group make it a valuable functional group in drug development. researchgate.netscielo.br Carbamates are used as components in approved medications and as "prodrugs" to protect therapeutic molecules from being broken down too quickly in the body. researchgate.netchemicalbook.com There is a significant opportunity to design and synthesize novel carbamates with higher target specificity, reducing off-target effects and improving their safety profile.

Furthermore, the versatility of carbamate synthesis offers a pathway to new materials. Carbamates are key components in the production of polyurethanes and can be used as linkers in combinatorial chemistry to rapidly generate libraries of new compounds for screening. scielo.br There is also potential in "green chemistry" approaches to carbamate synthesis, moving away from hazardous reagents like phosgene (B1210022) towards more environmentally benign methods using starting materials like carbon dioxide or dimethyl carbonate. researchgate.net The microbial degradation of carbamates is another area of opportunity, where engineering microorganisms could be a viable strategy for the bioremediation of contaminated sites. nih.gov

Directions for Advanced Research and Applications of this compound and its Analogues

Future research on this compound and its analogues is likely to proceed in several key directions, building upon the foundational knowledge of carbamate chemistry and biology.

Q & A

Basic: What are the standard synthetic routes for phenyl N-(4-chlorophenyl)carbamate, and how do reaction conditions influence yield?

This compound is typically synthesized via a carbamate-forming reaction between phenyl chloroformate and 4-chloroaniline. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity of the amine .

- Temperature : Reactions at 0–5°C minimize side reactions like hydrolysis of the chloroformate .

- Catalysts : Triethylamine or pyridine is used to scavenge HCl, shifting equilibrium toward product formation .

Yield optimization requires monitoring pH and reaction time, with typical yields ranging from 60–85% under controlled conditions .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using programs like SHELXL is critical. Key steps:

- Data collection : High-resolution diffraction data (≤ 0.8 Å) ensures accurate electron density mapping.

- Refinement : Anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis confirm molecular packing .

- Validation : R-factors (< 5%) and residual electron density maps (< 0.3 eÅ⁻³) ensure reliability .

Advanced: What mechanistic insights explain contradictory hydrolysis rates of this compound under acidic vs. basic conditions?

Hydrolysis pathways diverge due to:

- Acidic conditions : Protonation of the carbamate oxygen increases electrophilicity, favoring nucleophilic attack by water. Products include 4-chloroaniline and phenyl carbonate .

- Basic conditions : Deprotonation of water generates OH⁻, leading to direct nucleophilic substitution at the carbonyl carbon. Kinetic studies show pseudo-first-order dependence on hydroxide concentration .

Contradictions in literature data often arise from solvent polarity effects or trace metal ion catalysis, necessitating controlled ionic strength buffers in experiments .

Advanced: How does the 4-chlorophenyl substituent influence bioactivity in receptor-binding assays?

The 4-chlorophenyl group enhances lipophilicity and π-stacking interactions with aromatic residues in enzyme active sites. Methodological approaches include:

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding poses with kinases or esterases .

- SAR studies : Analogues with electron-withdrawing groups (e.g., 4-NO₂) show reduced activity, highlighting the importance of halogen size and position .

- In vitro assays : Competitive inhibition assays (IC₅₀ values) quantify potency against targets like acetylcholinesterase .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Discrepancies in NMR or IR spectra often stem from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., NH resonance at δ 8.2–8.5 ppm) .

- Impurity profiles : Side products (e.g., unreacted 4-chloroaniline) require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Crystallinity : Amorphous vs. crystalline samples alter FT-IR peak broadening. Standardized recrystallization (ethanol/water) improves reproducibility .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) achieve LODs of 0.1 µg/mL .

- GC-MS : Derivatization (e.g., silylation) improves volatility. Quantify using SIM mode for m/z 185 (base peak) .

- Validation : Spike-recovery experiments (90–110%) and calibration curves (R² > 0.99) ensure accuracy .

Advanced: What strategies mitigate steric hindrance during functionalization of this compound?

- Protecting groups : Temporary protection of the carbamate NH with Boc groups enables regioselective halogenation .

- Microwave-assisted synthesis : Enhanced reaction kinetics reduce side products in SNAr reactions .

- Computational modeling : DFT calculations (e.g., Gaussian) predict transition-state geometries to guide reagent selection .

Basic: What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, lab coats, and fume hoods prevent dermal/ inhalation exposure .

- Waste disposal : Neutralize hydrolyzed products (4-chloroaniline) with dilute HCl before incineration .

- Toxicity screening : Ames tests and zebrafish embryo assays preliminarily assess genotoxicity and LC₅₀ values .

Advanced: How do environmental factors affect the stability of this compound in long-term storage?

- Light sensitivity : UV irradiation accelerates decomposition; store in amber vials at –20°C .

- Moisture control : Silica gel desiccants prevent hydrolysis. Karl Fischer titration monitors water content (< 0.1%) .

- Degradation kinetics : Arrhenius plots (25–40°C) estimate shelf life (t₉₀ > 12 months at 25°C) .

Advanced: What crystallographic challenges arise in resolving disorder in this compound structures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.